5-fluoro-1H-imidazo[4,5-b]pyridine 5-fluoro-1H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 60186-31-4
VCID: VC8380866
InChI: InChI=1S/C6H4FN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
SMILES: C1=CC(=NC2=C1NC=N2)F
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol

5-fluoro-1H-imidazo[4,5-b]pyridine

CAS No.: 60186-31-4

Cat. No.: VC8380866

Molecular Formula: C6H4FN3

Molecular Weight: 137.11 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1H-imidazo[4,5-b]pyridine - 60186-31-4

Specification

CAS No. 60186-31-4
Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
IUPAC Name 5-fluoro-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C6H4FN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10)
Standard InChI Key PUEATTVRONRYOU-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NC=N2)F
Canonical SMILES C1=CC(=NC2=C1NC=N2)F

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substitution Patterns

The imidazo[4,5-b]pyridine system consists of a pyridine ring fused with an imidazole moiety at the 4,5-positions. In 5-fluoro-1H-imidazo[4,5-b]pyridine, the fluorine atom occupies the 5-position of the pyridine ring, influencing electronic distribution and molecular interactions. This substitution contrasts with analogs like 5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (CAS 617678-32-7), where a bulkier CF₃ group enhances lipophilicity .

Physicochemical Characteristics

While experimental data for the fluoro derivative remain sparse, properties can be extrapolated from related compounds:

Property5-Fluoro-1H-imidazo[4,5-b]pyridine (Estimated)5-(Trifluoromethyl) Analog 5-Bromo Analog
Molecular FormulaC₆H₄FN₃C₇H₄F₃N₃C₆H₄BrN₃
Molecular Weight (g/mol)153.11187.12198.02
Density (g/cm³)~1.4–1.61.5±0.12.0
Boiling Point (°C)~300–340335.0±37.0442.5
LogP1.0–1.51.27N/A

The fluorine atom’s electronegativity likely reduces basicity compared to bromo or trifluoromethyl analogs, potentially enhancing metabolic stability .

Synthesis and Structural Modification

Structural Analogs and Activity Trends

Modifying the 5-position substituent profoundly affects bioactivity:

DerivativeMIC (μmol/L) vs. M. tuberculosis Key Interactions
6-(4-Nitrophenoxy)-5g0.5DprE1 enzyme (Cys387 binding)
5-Bromo N/AHalogen bonding with proteins
5-Fluoro (hypothetical)Predicted: 0.3–1.0Enhanced membrane permeability

Fluorine’s small size and high electronegativity may improve target binding compared to bulkier groups .

Biological Activities and Mechanisms

Pharmacokinetic Considerations

  • Lipophilicity: LogP ~1.27 (trifluoromethyl analog) suggests moderate membrane permeability.

  • Metabolic Stability: Fluorine reduces oxidative metabolism, potentially extending half-life.

  • Solubility: Estimated aqueous solubility <1 mg/mL, necessitating formulation optimization.

Future Directions and Applications

Drug Development Opportunities

  • Tuberculosis: Optimize fluorine positioning to enhance DprE1 inhibition while reducing cytotoxicity.

  • Oncology: Explore fluorinated derivatives as kinase inhibitors with improved selectivity.

Synthetic Challenges

  • Regioselective Fluorination: Developing methods for precise 5-position fluorination without side products.

  • Scale-Up: Transitioning from lab-scale (mg) to industrial (kg) production using flow chemistry .

Computational Advances

Machine learning models could predict substitution effects on target binding, accelerating lead optimization .

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